Methyl 2-(3-fluoropyridin-2-YL)acetate
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Overview
Description
Methyl 2-(3-fluoropyridin-2-YL)acetate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring significantly alters its chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoropyridin-2-YL)acetate typically involves the nucleophilic substitution reaction of a suitable pyridine derivative. One common method is the reaction of 3-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoropyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoropyridin-2-yl)acetic acid.
Reduction: Formation of 2-(3-fluoropyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-fluoropyridin-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-fluoropyridin-2-yl)acetate
- Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
- Methyl 2-(4-chloropyridin-2-yl)acetate
Uniqueness
Methyl 2-(3-fluoropyridin-2-YL)acetate is unique due to the position of the fluorine atom in the pyridine ring. This specific positioning influences its reactivity and interaction with other molecules, making it distinct from other fluoropyridine derivatives. The compound’s unique properties make it valuable in various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-(3-fluoropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJOMLUSMFKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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